N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(4-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE
Overview
Description
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(4-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE is a complex organic compound that features a benzothiadiazole core, a fluorobenzyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(4-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE typically involves multiple steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of ortho-diamines with sulfur sources such as thionyl chloride or sulfur dichloride.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl chloride and a suitable base.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction with piperazine and an appropriate leaving group.
Final Coupling: The final coupling step involves the reaction of the benzothiadiazole derivative with the fluorobenzyl-piperazine intermediate under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(4-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophilic substitution with bases like sodium hydroxide or electrophilic substitution with reagents like bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(4-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and as a potential therapeutic agent.
Industry: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(4-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiadiazole core acts as an electron acceptor, while the fluorobenzyl and piperazine groups contribute to the compound’s binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A simpler analog that lacks the fluorobenzyl and piperazine groups.
4-Amino-2,1,3-benzothiadiazole: Contains an amino group instead of the fluorobenzyl-piperazine moiety.
2,1,3-Benzothiadiazole-4-yl isocyanate: Features an isocyanate group instead of the acetamide linkage.
Uniqueness
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(4-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE is unique due to its combination of the benzothiadiazole core with the fluorobenzyl and piperazine groups. This unique structure imparts specific electronic and binding properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5OS/c20-15-6-4-14(5-7-15)12-24-8-10-25(11-9-24)13-18(26)21-16-2-1-3-17-19(16)23-27-22-17/h1-7H,8-13H2,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRXGVAKFWIQPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)CC(=O)NC3=CC=CC4=NSN=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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